AB-Meca

Vue d'ensemble

Description

AB-Meca is a high affinity A3 adenosine receptor agonist . It has a binding Ki of 430.5 nM for human A3 receptors in CHO cells . AB-Meca can enhance plasma histamine level .

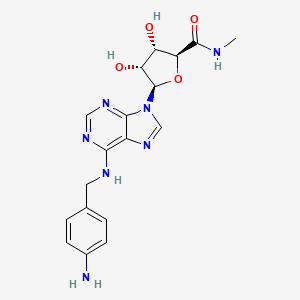

Molecular Structure Analysis

The molecular formula of AB-Meca is C18H21N7O4 . It has a molecular weight of 399.4 g/mol . The IUPAC name is (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide .

Physical And Chemical Properties Analysis

AB-Meca has a molecular weight of 399.4 g/mol . It has 5 hydrogen bond donors and 9 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.4 .

Applications De Recherche Scientifique

Application 1: Lung Cancer Treatment

- Specific Scientific Field: Oncology, specifically lung cancer treatment .

- Summary of the Application: AB-Meca is being studied for its potential efficacy in treating lung cancer. It acts as an agonist for the A3 Adenosine Receptor (A3AR), which is upregulated in various tumor cells. This suggests that A3AR could act as a biological marker and target for specific ligands leading to cell growth inhibition .

- Methods of Application or Experimental Procedures: The study involved both in silico (molecular docking) and in vitro (human cancer cells in xenografted mice) studies. Molecular docking on AB-Meca and TNF-α was performed using AutoDock. A549 human lung cancer cells were injected via the intrabronchial route into mice at a concentration of 2 ×10^6 cells per microliter per mouse. Rat TNF-α level was assessed by the ELISA method .

- Results or Outcomes: AB-Meca’s predicted binding energy with TNF-α was 97.13 kcal/mol, which was higher than the compatible docking result of a small molecular inhibitor with TNF-α native ligand (85.76 kcal/mol). In vivo, a single dose of lung cancer cell A549 potentiated tumor development. Doxorubicin and A3AR agonist therapies lowered TNF-alpha levels that were associated with in silico function. The A3AR Agonist showed myeloprotective effects in the groups treated along with doxorubicin. These results suggest that AB-Meca may be an effective therapy for lung cancer .

Application 2: Antibiotic Resistance in Staphylococci

- Specific Scientific Field: Microbiology, specifically antibiotic resistance in Staphylococci .

- Summary of the Application: The mecA gene, which is associated with AB-Meca, plays a crucial role in antibiotic resistance in Staphylococcus aureus. It encodes an extra penicillin-binding protein (PBP2a) with low affinity to virtually all β-lactams, leading to methicillin-resistant Staphylococcus aureus (MRSA) pandemics .

- Methods of Application or Experimental Procedures: The study involved sequencing genomes of 106 S. sciuri, S. vitulinus and S. fleurettii strains and determining their oxacillin susceptibility profiles. Single-nucleotide polymorphism (SNP) analysis of the core genome was performed to assess the genetic relatedness of the isolates .

- Results or Outcomes: The study showed that oxacillin resistance in the S. sciuri group has emerged multiple times and by a variety of different mechanisms. The development of resistance occurred through several steps including structural diversification of the non-binding domain of native PBPs; changes in the promoters of mecA homologues; acquisition of SCC mec and adaptation of the bacterial genetic background .

Application 3: Breast Cancer Treatment

- Specific Scientific Field: Oncology, specifically breast cancer treatment .

- Summary of the Application: AB-Meca, also known as IB-MECA, has been found to down-regulate Estrogen Receptor α and suppress human breast cancer cell proliferation .

- Methods of Application or Experimental Procedures: The study involved testing different adenosine analogues on human breast cancer cell lines MCF-7 and ZR-75. The effects of these analogues on cell growth and ERα were observed .

- Results or Outcomes: Among the different adenosine analogues tested, micromolar concentrations of the A3 adenosine receptor (A3AR)-selective agonist N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) completely inhibited the growth of the human breast cancer cell lines MCF-7 and ZR-75 while inducing apoptosis in T47D and Hs578T cells, which do not express A3AR mRNA .

Application 4: In Vitro Assessment of Radiolabeled Compounds

- Specific Scientific Field: Nuclear Medicine .

- Summary of the Application: AB-Meca, specifically its radiolabeled form [125 I]-AB-Meca, is used in the in vitro assessment of radiolabeled compounds. It has high affinity towards the A3 Adenosine Receptor (A3AR) and serves as a radiolabeled reference compound with high specific activity for experimental approaches .

- Methods of Application or Experimental Procedures: The study involved the use of [125 I]-AB-Meca in experimental approaches for the assessment of radiolabeled compounds .

- Results or Outcomes: The use of [125 I]-AB-Meca in these experimental approaches has helped in the reliable in vitro assessment of radiolabeled compounds .

Application 5: Antibiotic Resistance in Staphylococci

- Specific Scientific Field: Microbiology, specifically antibiotic resistance in Staphylococci .

- Summary of the Application: The mecA gene, which is associated with AB-Meca, plays a crucial role in antibiotic resistance in Staphylococcus aureus. It encodes an extra penicillin-binding protein (PBP2a) with low affinity to virtually all β-lactams, leading to methicillin-resistant Staphylococcus aureus (MRSA) pandemics .

- Methods of Application or Experimental Procedures: The study involved sequencing genomes of 106 S. sciuri, S. vitulinus and S. fleurettii strains and determining their oxacillin susceptibility profiles. Single-nucleotide polymorphism (SNP) analysis of the core genome was performed to assess the genetic relatedness of the isolates .

- Results or Outcomes: The study showed that oxacillin resistance in the S. sciuri group has emerged multiple times and by a variety of different mechanisms. The development of resistance occurred through several steps including structural diversification of the non-binding domain of native PBPs; changes in the promoters of mecA homologues; acquisition of SCC mec and adaptation of the bacterial genetic background .

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYMCRRFCMRFKB-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415501 | |

| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AB-Meca | |

CAS RN |

152918-26-8 | |

| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid](/img/structure/B1666395.png)

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)

![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)

![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)